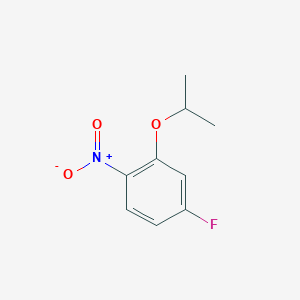
2,6-Dibromo-4-nitropyridine oxide
概要
説明
2,6-Dibromo-4-nitropyridine oxide is an organic compound with the chemical formula C₅H₂Br₂N₂O₃. It is a yellow crystalline solid with moderate solubility. This compound is known for its high oxidizing properties and flammability, necessitating careful handling and storage .
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-nitropyridine oxide can be synthesized by reacting 2,6-dibromo-4-nitropyridine with nitrated sodium tartrate in a suitable solvent. The reaction involves the nitration of 2,6-dibromo-4-nitropyridine followed by purification to obtain the desired product .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process would likely include steps for purification and quality control to meet industrial standards.
化学反応の分析
Types of Reactions: 2,6-Dibromo-4-nitropyridine oxide undergoes various chemical reactions, including:
Oxidation: Due to its high oxidizing properties.
Reduction: Can be reduced under specific conditions.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents.
Reduction: Reducing agents like hydrogen or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The reactions typically yield substituted pyridine derivatives, which can be further utilized in various chemical syntheses .
科学的研究の応用
2,6-Dibromo-4-nitropyridine oxide is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the synthesis of N-fatty acyl-aminopiperidine.
Biology and Medicine:
Industry: Used in the synthesis of various industrial chemicals and intermediates.
作用機序
The mechanism by which 2,6-dibromo-4-nitropyridine oxide exerts its effects involves its high oxidizing properties. It can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, leading to various chemical transformations .
類似化合物との比較
- 2,6-Difluoro-4-nitropyridine
- 2,6-Dichloro-4-nitropyridine
- 2,6-Diiodo-4-nitropyridine
Comparison: 2,6-Dibromo-4-nitropyridine oxide is unique due to its bromine substituents, which confer distinct reactivity compared to its fluorinated, chlorinated, or iodinated analogs. The bromine atoms influence the compound’s electronic properties, making it more suitable for specific synthetic applications .
特性
IUPAC Name |
2,6-dibromo-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEDSUKRJRIBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C([N+](=C1Br)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452305 | |
| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-81-7 | |
| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














